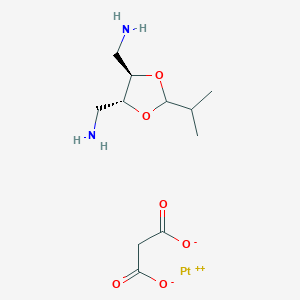
ヘプタプラチン Sunpla
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
科学的研究の応用
作用機序
エプタプラチンは、DNAに結合してDNA付加物を形成することで、その抗癌効果を発揮します。 この結合はDNA構造を破壊し、DNA複製と転写を阻害し、最終的に細胞死につながります。 エプタプラチンの主な分子標的は、DNAのプリン塩基の窒素原子です . その作用機序に関与する経路には、DNA損傷応答経路の誘導とアポトーシスの活性化が含まれます .
生化学分析
Biochemical Properties
Heptaplatin plays a crucial role in biochemical reactions by interacting with DNA, RNA, and proteins. The compound forms covalent bonds with the nitrogen atoms of purine bases in DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately triggering cell death. Heptaplatin also interacts with various enzymes and proteins, including metallothionein, which plays a role in its resistance mechanism .
Cellular Effects
Heptaplatin exhibits significant cytotoxic effects on various cancer cell lines, including gastric cancer cells. It induces apoptosis by causing DNA damage and disrupting cell signaling pathways. Heptaplatin affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. Additionally, it influences cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, Heptaplatin exerts its effects through the formation of DNA adducts, which inhibit DNA replication and transcription. The compound binds to DNA, forming intra- and inter-strand crosslinks that prevent the proper functioning of the DNA molecule. Heptaplatin also interacts with proteins involved in DNA repair, such as metallothionein, reducing their activity and enhancing its cytotoxic effects .
Metabolic Pathways
Heptaplatin is involved in several metabolic pathways, including those related to DNA repair and apoptosis. The compound interacts with enzymes such as metallothionein, which modulates its cytotoxic effects. Heptaplatin also affects metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
Heptaplatin is transported and distributed within cells and tissues through various mechanisms. The compound can enter cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, Heptaplatin binds to DNA and proteins, leading to its accumulation in the nucleus and other cellular compartments .
Subcellular Localization
Heptaplatin primarily localizes in the nucleus, where it forms DNA adducts and exerts its cytotoxic effects. The compound may also be found in other subcellular compartments, such as the cytoplasm and mitochondria, where it can interact with proteins and enzymes involved in cellular metabolism and apoptosis .
準備方法
エプタプラチンの合成には、いくつかのステップが必要です。 1つの方法には、ジハロゲン化ジアミン白金錯体とマロン酸との反応が含まれます . このプロセスは通常、次の手順で構成されます。
D-酒石酸ジエチルの調製: D-酒石酸を、酸触媒の存在下でエタノールと反応させてD-酒石酸ジエチルを生成します。
2,3-O-イソブチリデン-D-酒石酸ジエチルの生成: この化合物を、メタンスルホン酸の存在下でイソブチルアルデヒドおよび無水硫酸銅と処理します。
(4R,5R)-4,5-ビス(ヒドロキシメチル)-2-イソプロピル-1,3-ジオキソランへの還元: このジエステルを、水素化リチウムアルミニウムで還元します。
(4R,5R)-4,5-ビス(メチルスルホニルオキシメチル)-2-イソプロピル-1,3-ジオキソランの生成: この化合物を、ピリジン中でメタンスルホニルクロリドと処理します。
(4R,5R)-4,5-ビス(アジドメチル)-2-イソプロピル-1,3-ジオキソランの生成: このビス(メタンスルホネート)を、ジメチルホルムアミド中でアジ化ナトリウムと反応させます。
(4R,5R)-4,5-ビス(アミノメチル)-2-イソプロピル-1,3-ジオキソランへの還元: このアジドを、パラジウム担持炭素の存在下で水素で還元します。
シス-ジヨード[(4R,5R)-4,5-ビス(アミノメチル)-2-イソプロピル-1,3-ジオキソラン]白金(II)の生成: このジアミンを、テトラクロロ白金(II)酸カリウムと反応させます。
最終生成物: この白金錯体を、マロン酸ジ銀塩と処理してエプタプラチンを得ます.
化学反応の分析
エプタプラチンはさまざまな化学反応を起こし、主に置換反応と配位化学に関与しています。 主要な反応には以下が含まれます。
置換反応: エプタプラチンは、白金中心に結合している配位子が他の配位子に置き換わる配位子交換反応を起こす可能性があります。
配位反応: エプタプラチンは、他の分子、特にDNAと配位錯体を形成する可能性があり、これはその抗癌活性にとって重要です.
これらの反応で使用される一般的な試薬には、マロン酸、テトラクロロ白金(II)酸カリウム、およびさまざまな有機溶媒があります。 これらの反応から形成される主要な生成物は、通常、異なる配位子を持つ白金錯体です .
科学研究アプリケーション
エプタプラチンは、化学、生物学、医学、および産業の分野で、いくつかの科学研究アプリケーションを持っています。
化学: エプタプラチンは、白金系配位化学の研究と、潜在的な抗癌活性を有する新規白金錯体の開発に使用されています.
生物学: エプタプラチンは、白金錯体とDNAやタンパク質などの生体分子との相互作用を研究するために使用されます.
類似化合物との比較
エプタプラチンは、シスプラチン、カルボプラチン、オキサリプラチン、ネダプラチン、ロバプラチン、サトラプラチンを含む、白金系抗癌剤のクラスの一部です . これらの化合物と比較して、エプタプラチンにはいくつかの独自の特性があります。
類似の化合物には以下が含まれます。
シスプラチン: 高い効力と高い毒性で知られる、最初の白金系抗癌剤。
カルボプラチン: シスプラチンと比較して、毒性が低減された第2世代の白金薬。
オキサリプラチン: 結腸直腸癌に効果的な、別の第2世代の白金薬。
ネダプラチン: 作用機序は似ていますが、薬物動態が異なる白金薬。
ロバプラチン: さまざまな癌の治療に中国で使用されている白金薬。
サトラプラチン: その抗癌特性について現在調査中の、経口白金薬.
特性
CAS番号 |
146665-77-2 |
|---|---|
分子式 |
C11H18N2O6Pt |
分子量 |
469.35 g/mol |
IUPAC名 |
[(4R,5R)-5-(azanidylmethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methylazanide;platinum(4+);propanedioate |
InChI |
InChI=1S/C8H16N2O2.C3H4O4.Pt/c1-5(2)8-11-6(3-9)7(4-10)12-8;4-2(5)1-3(6)7;/h5-10H,3-4H2,1-2H3;1H2,(H,4,5)(H,6,7);/q-2;;+4/p-2/t6-,7-;;/m1../s1 |
InChIキー |
LPTCUYGPZMAHMM-GPJOBVNKSA-L |
SMILES |
CC(C)C1OC(C(O1)CN)CN.C(C(=O)[O-])C(=O)[O-].[Pt+2] |
異性体SMILES |
CC(C)C1O[C@@H]([C@H](O1)C[NH-])C[NH-].C(C(=O)[O-])C(=O)[O-].[Pt+4] |
正規SMILES |
CC(C)C1OC(C(O1)C[NH-])C[NH-].C(C(=O)[O-])C(=O)[O-].[Pt+4] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Heptaplatin Sunpla; HTP; NSC644591 NSCD644591 SKI2053R. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















